N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structural features, including a fluorophenyl group, a nitrophenyl group, and a sulfanylidene moiety
Preparation Methods
The synthesis of N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Substituents: The fluorophenyl and nitrophenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.
Formation of the Sulfanylidene Moiety: The sulfanylidene group is introduced through a thiolation reaction, which involves the use of sulfur-containing reagents under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency.
Chemical Reactions Analysis
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: It has been investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine and nitro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
Pyridazine: Pyridazine derivatives also contain a six-membered ring with nitrogen atoms but differ in their substitution patterns and biological activities.
Pyrimidinone: Pyrimidinone compounds have a similar core structure but contain a carbonyl group, which can influence their reactivity and pharmacological properties.
Thiazole: Thiazole derivatives contain a sulfur atom in the ring and exhibit different chemical and biological properties compared to pyrimidine derivatives.
Biological Activity
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine core substituted with fluorophenyl and nitrophenyl groups, which may influence its biological interactions.
Research indicates that compounds similar to N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene have demonstrated various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound selectively inhibits enzymes involved in nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for DNA replication in cancer cells .
- Selective Targeting : It shows selective transport through folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing its uptake in tumor cells over normal cells .
- Antimicrobial Activity : Similar compounds have exhibited significant antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Antitumor Activity
In vitro studies have shown that N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene significantly inhibits the proliferation of cancer cell lines expressing FRs. For instance:
- Cell Lines Tested : KB (human cervical carcinoma) and IGROV1 (human ovarian carcinoma) cells.
- Efficacy : The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating superior potency against these cancer types .
Antimicrobial Activity
The compound's structural analogs have been tested for antibacterial activity using the agar disc-diffusion method:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 44 nM |
Escherichia coli | 100 µM |
Proteus mirabilis | 6 µM |
These results suggest that the compound possesses significant antimicrobial properties, particularly against resistant strains .
Study on Antitumor Efficacy
A study conducted on SCID mice bearing IGROV1 tumors showed that treatment with N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene resulted in substantial tumor regression compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses .
Antibacterial Efficacy Study
In another study assessing the antibacterial properties, various derivatives were synthesized and tested against resistant bacterial strains. The results indicated that certain modifications to the nitrophenyl group enhanced antibacterial activity, making it a promising candidate for further development .
Properties
IUPAC Name |
N-(2-fluorophenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c1-10-15(17(24)21-14-8-3-2-7-13(14)19)16(22-18(27)20-10)11-5-4-6-12(9-11)23(25)26/h2-9,16H,1H3,(H,21,24)(H2,20,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABXYOLHCIPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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